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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl pivalate, a sterically
hindered ester of significant interest in organic synthesis and pharmaceutical development.
This document details its chemical identity, physicochemical properties, synthesis, and key
applications, with a focus on its role as a protective group. Detailed experimental protocols and
visual workflows are provided to support researchers in its practical application.

Chemical Identity and Properties

Tert-butyl pivalate, also known as tert-butyl 2,2-dimethylpropanoate, is a carboxylic acid ester
characterized by the presence of two bulky tert-butyl groups attached to the carbonyl and
oxygen atoms of the ester functional group.

CAS Number: 16474-43-4[1]

Molecular Formula: CoH1802[1]

Physicochemical Data
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A summary of the key physicochemical properties of tert-butyl pivalate is presented in Table

1. This data is essential for its handling, application in reactions, and purification.

Property Value Source
Molecular Weight 158.24 g/mol [1]
Appearance Clear, colorless liquid [2]
Boiling Point 134-135 °C [2]
Density 0.813 g/mL [2]
Refractive Index 1.391-1.393 [2]
Flash Point >62 °C (144 °F) [2]
Solubility Insoluble in water

Vapor Pressure 5.65 mmHg at 25°C

Spectral Data

GC-MS Analysis: The analysis of tert-butyl alcohol, a related compound, in gasoline-
contaminated water has been performed using a Thermo Scientific PolarisQ GC-MS ion trap
with a Tekmar 3100 Concentrator. Optimal conditions for similar analyses of tert-butyl
pivalate could be adapted from these methods, which involve purge and trap techniques
and specific temperature programs for the gas chromatograph.[3][4][5]

13C NMR: Spectral data is available in public databases such as PubChem.[1]

IR Spectra: FTIR and ATR-IR spectra are also available in public chemical databases.[1]

Synthesis of Tert-butyl Pivalate

The synthesis of tert-butyl pivalate can be achieved through several esterification methods.

The choice of method often depends on the desired scale, purity, and available starting

materials.

Steglich Esterification
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The Steglich esterification is a mild and efficient method for the formation of esters, particularly

those from sterically hindered alcohols like tert-butanol.[6][7] This method utilizes a

carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-

dimethylaminopyridine (DMAP).

Reaction Scheme:
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Steglich Esterification for Tert-butyl Pivalate Synthesis.

Experimental Protocol:

 In a round-bottom flask, dissolve pivalic acid (1 equivalent) in a suitable aprotic solvent such
as dichloromethane (DCM).

e Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP,

0.1 equivalents).

e Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.1

equivalents) in DCM dropwise with stirring.
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» Allow the reaction to warm to room temperature and stir for 12-24 hours.
e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea
(DCU).

o Wash the filtrate with 1M HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by vacuum distillation to obtain pure tert-butyl pivalate.

From Pivaloyl Chloride and Tert-butanol

An alternative method involves the reaction of pivaloyl chloride with tert-butanol in the presence
of a base to neutralize the HCI byproduct.

Reaction Scheme:
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Esterification using Pivaloyl Chloride.

Experimental Protocol:
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» To a stirred solution of tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in
anhydrous diethyl ether at 0 °C, add pivaloyl chloride (1 equivalent) dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
e Monitor the reaction by TLC.

« Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
e Wash the filtrate with water, 1M HCI, saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate in vacuo.

Purify the residue by vacuum distillation.

Applications in Organic Synthesis and Drug
Development

Tert-butyl pivalate itself is primarily used as a pharmaceutical intermediate.[2] More broadly,
the pivaloyl (Piv) group, which is the acyl moiety of tert-butyl pivalate, is a valuable protecting
group for alcohols and amines in multi-step organic synthesis.[8]

Pivaloyl (Piv) Group as a Protecting Group

The pivaloyl group is a sterically bulky acyl protecting group that offers high stability to a wide
range of reaction conditions, including acidic and oxidative environments.[9] It is substantially
more stable than other acyl protecting groups like acetyl and benzoyl.[2]

Workflow for Protection and Deprotection of an Alcohol:
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Workflow for Pivaloyl Protection and Deprotection.

Experimental Protocol for Pivaloylation of a Primary Alcohol:

¢ Dissolve the primary alcohol (1 equivalent) in anhydrous DCM.
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e Add pyridine (1.5 equivalents) and cool the mixture to O °C.

e Add pivaloyl chloride (1.2 equivalents) dropwise.

 Allow the reaction to stir at room temperature overnight.

e Quench the reaction with water and separate the layers.

e Wash the organic layer with 1M HCI, saturated NaHCOs, and brine.
e Dry the organic phase over Na=SOa, filter, and concentrate.
 Purify the product by column chromatography.

Experimental Protocol for Deprotection of a Pivaloyl Ester:

Deprotection of the robust pivaloyl group often requires strong reducing agents or harsh basic
conditions.

e Using Lithium Aluminum Hydride (LiAIHa4):

o Dissolve the pivaloyl-protected compound (1 equivalent) in anhydrous THF or diethyl
ether.

o Cool the solution to 0 °C and slowly add LiAlH4 (2-3 equivalents).
o Stir the reaction at room temperature or gentle reflux until completion (monitored by TLC).

o Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and
water (Fieser workup).

o Filter the resulting precipitate and wash with ether.

o Dry the combined organic filtrates and concentrate to yield the deprotected alcohol.

Role in Prodrug Design

Pivalate esters are utilized in prodrug design to enhance the oral bioavailability of drugs
containing hydroxyl or carboxyl groups.[10][11][12][13] The lipophilic pivaloyl group can mask
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polar functional groups, improving membrane permeability. Once absorbed, the ester is
hydrolyzed by endogenous esterases to release the active parent drug.[10][11]

However, the release of pivalic acid can lead to the formation of pivaloylcarnitine, which is
excreted in the urine.[14] Long-term administration of high doses of pivalate-generating
prodrugs may deplete the body's carnitine stores, which is a consideration in drug
development.[14]

Biological Significance

Currently, there is no evidence to suggest that tert-butyl pivalate is directly involved in
biological signaling pathways. Its significance in the life sciences is primarily as a synthetic
intermediate and a source of the pivaloyl protecting group in the synthesis of complex,
biologically active molecules. The metabolic fate of pivalate-containing compounds is of interest
in the context of prodrug design, as discussed above. The enzymatic hydrolysis of tert-butyl
esters, including those of peptides, has been demonstrated using enzymes like subtilisin.[15]
[16]

Safety and Handling

Tert-butyl pivalate is a combustible liquid. Standard laboratory safety precautions should be
observed when handling this compound, including the use of personal protective equipment
such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated
area away from sources of ignition. For detailed safety information, refer to the Safety Data
Sheet (SDS).

Conclusion

Tert-butyl pivalate is a valuable compound in the toolkit of synthetic organic chemists and
pharmaceutical scientists. Its physicochemical properties are well-defined, and its synthesis is
achievable through standard esterification protocols. The primary utility of the pivaloyl group
derived from this and related compounds lies in its robustness as a protecting group for
alcohols and amines, enabling complex multi-step syntheses. While its application in prodrug
design is established, careful consideration of the metabolic fate of the pivalate moiety is
warranted. This guide provides the foundational knowledge and practical protocols to
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effectively utilize tert-butyl pivalate and the pivaloyl protecting group in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Tert-butyl pivalate | COH1802 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]
. chem.libretexts.org [chem.libretexts.org]

. scispec.co.th [scispec.co.th]

. repositorium.uminho.pt [repositorium.uminho.pt]

. hzdr.de [hzdr.de]

. Steglich Esterification [organic-chemistry.org]

. researchgate.net [researchgate.net]

. m.youtube.com [m.youtube.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. tcichemicals.com [tcichemicals.com]

« 10. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds:
challenges to the discovery scientist - PubMed [pubmed.ncbi.nim.nih.gov]

e 11.jns.edu.af [jns.edu.af]
e 12. taylorfrancis.com [taylorfrancis.com]
o 13. fiveable.me [fiveable.me]

o 14. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed
[pubmed.ncbi.nim.nih.gov]

e 15. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-
BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

e 16. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Tert-butyl pivalate CAS number and molecular formulal].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b097859?utm_src=pdf-body
https://www.benchchem.com/product/b097859?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-pivalate
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/13%3A_Polyfunctional_Compounds_Alkadienes_and_Approaches_to_Organic_Synthesis/13.10%3A_Protecting_Groups_in_Organic_Synthesis
https://scispec.co.th/app/GC/TGCMS01051.pdf
https://repositorium.uminho.pt/server/api/core/bitstreams/da68f33c-2457-45cc-ad7d-088c17b8a48d/content
https://www.hzdr.de/publications/PublDoc-8435.pdf
https://www.organic-chemistry.org/namedreactions/steglich-esterification.shtm
https://www.researchgate.net/publication/376383632_Steglich_esterification_A_versatile_synthetic_approach_toward_the_synthesis_of_natural_products_their_analoguesderivatives
https://m.youtube.com/watch?v=sL2tp964KFM
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5114_E.pdf
https://pubmed.ncbi.nlm.nih.gov/14683475/
https://pubmed.ncbi.nlm.nih.gov/14683475/
https://jns.edu.af/jns/article/view/335
https://www.taylorfrancis.com/chapters/edit/10.1201/9780429328275-3/role-prodrugs-drug-design-asadullah-madni-sobia-noreen-afifa-shafique-abdur-rahim-muhammad-sarfraz-attia-afzal
https://fiveable.me/medicinal-chemistry/unit-7/prodrug-design/study-guide/N1RYoPkbPMc2R6E4
https://pubmed.ncbi.nlm.nih.gov/12429869/
https://pubmed.ncbi.nlm.nih.gov/12429869/
https://patents.google.com/patent/WO2007082890A1/en
https://patents.google.com/patent/WO2007082890A1/en
https://pubmed.ncbi.nlm.nih.gov/19400118/
https://pubmed.ncbi.nlm.nih.gov/19400118/
https://www.benchchem.com/product/b097859#tert-butyl-pivalate-cas-number-and-molecular-formula
https://www.benchchem.com/product/b097859#tert-butyl-pivalate-cas-number-and-molecular-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b097859#tert-butyl-pivalate-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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